molecular formula C7H12N2O2 B2459619 2-(2-Cyanoethylamino)-2-methylpropanoic acid CAS No. 106556-63-2

2-(2-Cyanoethylamino)-2-methylpropanoic acid

Cat. No.: B2459619
CAS No.: 106556-63-2
M. Wt: 156.185
InChI Key: JUSMPLVCKLEQRY-UHFFFAOYSA-N
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Description

2-(2-Cyanoethylamino)-2-methylpropanoic acid is an organic compound that features both a nitrile group (-C≡N) and a carboxylic acid group (-COOH)

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of amino acid functionalised 2′-amino-lna derivatives . These derivatives have shown a marked increase in thermal stability when binding to DNA/RNA complements .

Mode of Action

It’s known that the nitrogen in the 2′-position of 2′-amino-lna monomers provides an excellent handle for functionalisation . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might interact with its targets by forming bonds that enhance stability.

Biochemical Pathways

It’s known that similar compounds play a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that modifications of nucleotide building blocks may increase the stability towards nuclease degradation, affinity for complementary strands, potency, and biodistribution of therapeutic oligonucleotides .

Result of Action

Similar compounds have shown to induce a marked increase in thermal stability when binding to dna/rna complements . This suggests that this compound might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethylamino)-2-methylpropanoic acid typically involves the reaction of 2-cyanoethylamine with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-(2-Cyanoethylamino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetic acid: Contains a nitrile and a carboxylic acid group but lacks the amino and methyl groups.

    2-(2-Cyanoethyl)phthalimide: Contains a nitrile group and a phthalimide moiety.

    Phenylboronic acid: Contains a boronic acid group and a phenyl group, used in organic synthesis and drug design.

Uniqueness

2-(2-Cyanoethylamino)-2-methylpropanoic acid is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-(2-cyanoethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSMPLVCKLEQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544793
Record name N-(2-Cyanoethyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170123-25-8
Record name N-(2-Cyanoethyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (0.48 mol) of 2-methylalanine were added to a cooled solution (water/ice) of NaOH (19.6 g) in water (100 ml). Once the solution had turned clear, 34 ml (0.50 mol) of acrylonitrile were dropped on cooling. The mixture was left overnight. After 18 hours, 28 ml of acetic acid were added on cooling (water/ice); a white solid precipitated; 200 ml of 95% ethanol were dropped in the flask, stirring was continued for 1 hour, then the mixture was allowed to stand in a fridge for 2-3 hours. After filtration, the solid was collected and dried in an oven at 80° C. The filtrates were evaporated and taken up with ethanol (160 ml). On cooling a further amount of product was obtained, which was filtered and dried. 72 g of the title compound were obtained from the first filtration. Total yield: 95%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

Acrylonitrile (5.13 g, 96.9 mmol) was added to a cold (0° C.) solution of 2-amino-2-methylpropanoic acid (10 g, 96.9 mmol) and sodium hydroxide (3.9 g, 96.9 mmol) in water (40 mL) and the resulting mixture was stirred at room temperature for 16 hours. AcOH (6 mL) was added and the precipitate filtered off. The solid was taken up in 95% EtOH (50 mL) and cooled down to 0° C. for 1 hour. The precipitate was filtered off, washed with EtOH (25 mL) and dried to afford the title compound (12 g, 80%) as a white solid. 1H NMR (DMSO-d6) δ 3.37 (s, 1H), 2.70 (t, J=6.3 Hz, 2H), 2.58 (t, J=7.3 Hz, 2H), 1.16 (s, 6H).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
80%

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